

3-(3-Chlorophenoxy)propylamine CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(3-Chlorophenoxy)propylamine

Cat. No.: B049238

[Get Quote](#)

An In-depth Technical Guide to 3-(3-Chlorophenoxy)propylamine

This technical guide provides a comprehensive overview of **3-(3-Chlorophenoxy)propylamine**, including its chemical identity, structural information, and physicochemical properties. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identifier and Molecular Structure

3-(3-Chlorophenoxy)propylamine is a chemical compound utilized primarily as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agricultural sectors.^{[1][2]}

CAS Number: 116753-50-5^{[3][4]}

Molecular Structure:

The structure consists of a propylamine chain linked via an ether bond to a 3-chlorophenyl group.

Caption: Molecular structure of **3-(3-Chlorophenoxy)propylamine**.

Physicochemical and Spectroscopic Data

The key properties of **3-(3-Chlorophenoxy)propylamine** are summarized below.

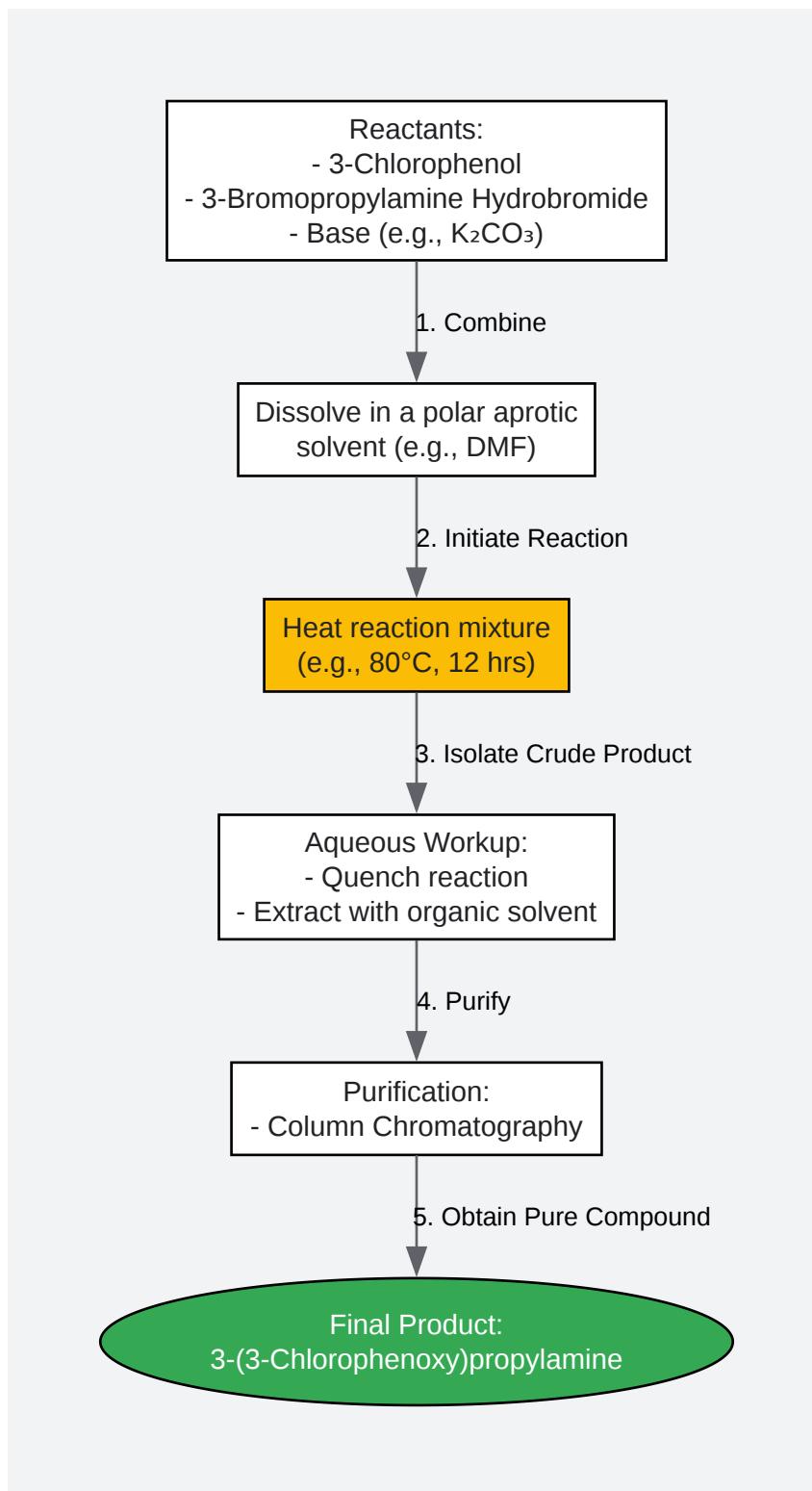
Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	116753-50-5	[3] [4]
Molecular Formula	C ₉ H ₁₂ ClNO	[3] [4] [5]
Molecular Weight	185.65 g/mol	[3] [4] [5]
Physical Form	Solid	[5]
InChI	1S/C9H12ClNO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,5-6,11H2	[3] [4] [5]
InChI Key	KZQPDVZJHZMSKO-UHFFFAOYSA-N	[3] [4] [5]

| SMILES | NC₃COc1ccccc(Cl)c1 |[\[5\]](#) |

Note: Spectroscopic data for the specific title compound is not readily available in the provided search results. The following table represents typical expected data based on analogous structures like 3-(2-Chlorophenoxy)propan-1-amine.[\[2\]](#)

Table 2: Representative Spectroscopic Data (Based on Analogs)


Technique	Expected Peaks / Signals
¹ H NMR	Signals corresponding to aromatic protons (approx. δ 6.8-7.4 ppm), the methylene group adjacent to the ether oxygen (-O-CH ₂ -, approx. δ 3.9-4.1 ppm), the methylene group adjacent to the amine (-CH ₂ -NH ₂ , approx. δ 2.8-3.0 ppm), and the central methylene group (-CH ₂ -CH ₂ -CH ₂ -, approx. δ 1.9-2.1 ppm).
¹³ C NMR	Resonances for aromatic carbons, including the carbon bearing the chlorine and the carbon attached to the ether oxygen, as well as distinct signals for the three aliphatic carbons of the propylamine chain.
Mass Spec (MS)	A molecular ion peak [M] ⁺ corresponding to the molecular weight (185.65), and characteristic fragmentation patterns including the loss of the propylamine side chain.

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-O-C stretching (ether), and C-Cl stretching (aromatic chloride).[\[2\]](#) |

Experimental Protocols

Synthesis via Nucleophilic Substitution

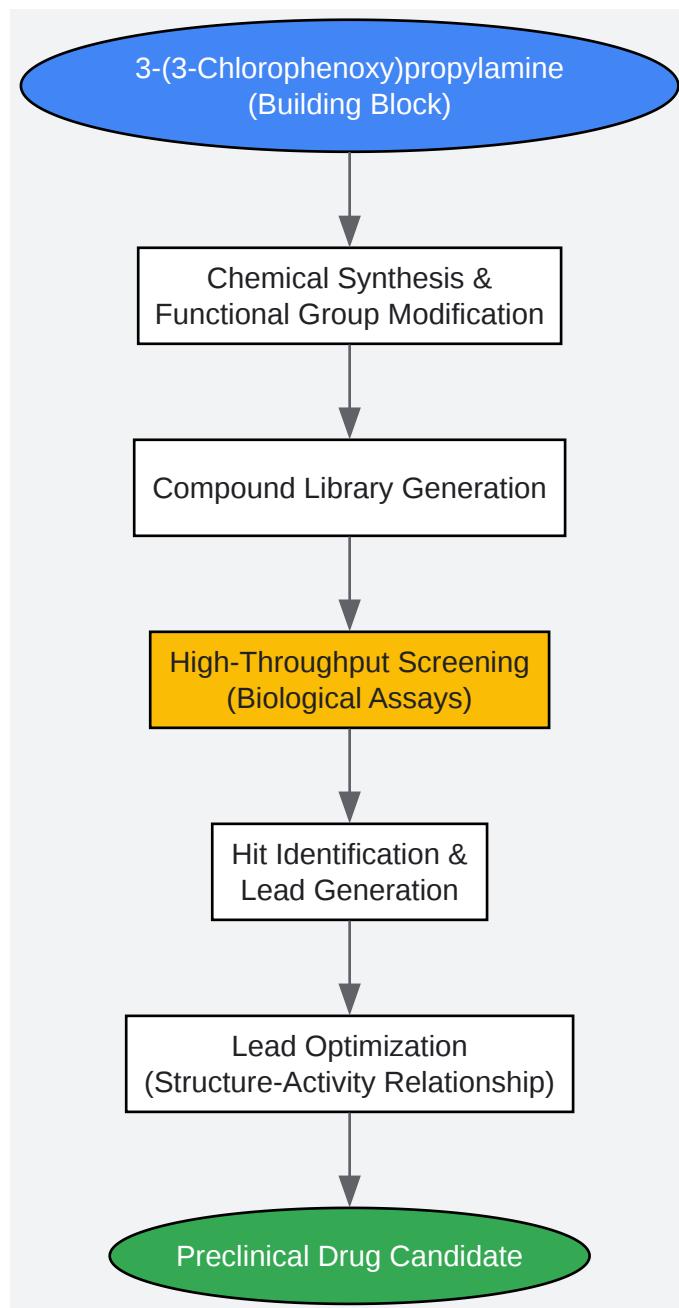
A common method for synthesizing phenoxypropylamines is through nucleophilic substitution. [\[2\]](#) This protocol is a representative example based on the synthesis of similar compounds.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis via nucleophilic substitution.

Detailed Methodology:

- Reactant Preparation: In a round-bottom flask, combine 3-chlorophenol (1 equivalent), 3-bromopropylamine hydrobromide (1.1 equivalents), and a base such as potassium carbonate (K_2CO_3 , 2.5 equivalents).
- Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the flask.
- Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80°C) for several hours (e.g., 12 hours) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na_2SO_4), and concentrate it under reduced pressure to obtain the crude product.
- Purification: Purify the crude product using column chromatography on silica gel to yield the pure **3-(3-Chlorophenoxy)propylamine**.


Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using a standard analytical workflow.

- Mass Spectrometry (MS): Confirm the molecular weight of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: Confirm the proton environment and structural integrity.
 - ^{13}C NMR: Confirm the carbon skeleton of the molecule.
- Infrared (IR) Spectroscopy: Identify the key functional groups present in the molecule.[\[2\]](#)
- Purity Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).

Applications in Research and Development

3-(3-Chlorophenoxy)propylamine serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motifs are found in various biologically active molecules.

[Click to download full resolution via product page](#)

Caption: Role of **3-(3-Chlorophenoxy)propylamine** in a drug discovery workflow.

- Pharmaceutical Intermediates: The compound is a precursor for synthesizing active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system, such as antidepressants or anxiolytics.[\[1\]](#)[\[2\]](#)[\[6\]](#) Its structure is analogous to intermediates used in the synthesis of β -adrenergic antagonists (beta-blockers) and serotonin reuptake inhibitors.[\[2\]](#)
- Agricultural Chemicals: The chlorophenoxy amine structure suggests potential use as a building block for herbicides or pesticides, similar to other phenoxyacetic acid derivatives.[\[1\]](#)[\[2\]](#)
- Chemical Research: It is used in laboratories to explore structure-activity relationships (SAR) and develop new chemical entities with novel biological profiles.[\[1\]](#) The presence of the chlorine atom can influence the lipophilicity and metabolic stability of derivative compounds.[\[6\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-(3-Chlorophenoxy)propylamine hcl [smolecule.com]
- 2. 3-(2-Chlorophenoxy)propan-1-amine hydrochloride () for sale [vulcanchem.com]
- 3. 116753-50-5|3-(3-氯苯氧基)丙胺|3-(3-Chlorophenoxy)propylamine|-范德生物科技公司 [bio-fount.com]
- 4. 3-(3-Chlorophenoxy)propan-1-amine HCl | CymitQuimica [cymitquimica.com]
- 5. 3-(3-Chlorophenoxy)-1-propanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-(3-Fluorophenoxy)propylamine [myskinrecipes.com]
- To cite this document: BenchChem. [3-(3-Chlorophenoxy)propylamine CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049238#3-3-chlorophenoxy-propylamine-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com